molecular formula C14H15ClN2OS B4753121 2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}pyrimidine

2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}pyrimidine

Cat. No. B4753121
M. Wt: 294.8 g/mol
InChI Key: OZTFOELXYUFVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}pyrimidine is not well understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been suggested that the compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}pyrimidine exhibits significant cytotoxicity against cancer cells. It has also been shown to have antimicrobial activity against certain microorganisms. In addition, the compound has been used as a ligand in coordination chemistry.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}pyrimidine in lab experiments is its potential as an antitumor and antimicrobial agent. However, one of the limitations is the lack of understanding of its mechanism of action.

Future Directions

Future research on 2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}pyrimidine could focus on elucidating its mechanism of action. In addition, studies could investigate its potential as a therapeutic agent for various diseases. Further studies could also investigate its use as a ligand in coordination chemistry.

Scientific Research Applications

2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}pyrimidine has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential antitumor agent. Studies have shown that the compound exhibits significant cytotoxicity against cancer cells. It has also been studied for its potential use as an antimicrobial agent. In addition, the compound has been used as a ligand in coordination chemistry.

properties

IUPAC Name

2-[2-(4-chloro-3-ethylphenoxy)ethylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-2-11-10-12(4-5-13(11)15)18-8-9-19-14-16-6-3-7-17-14/h3-7,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTFOELXYUFVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCSC2=NC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chloro-3-ethylphenoxy)ethylsulfanyl]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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